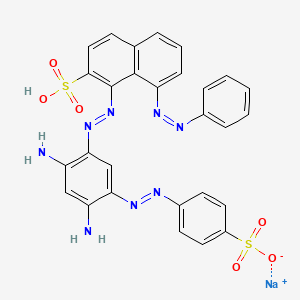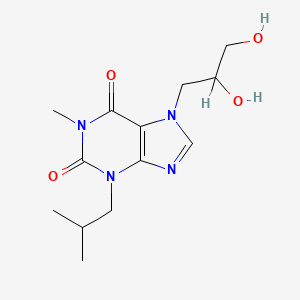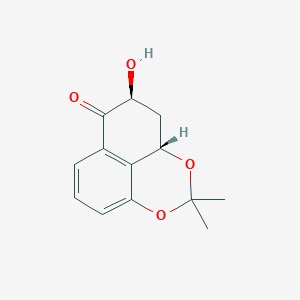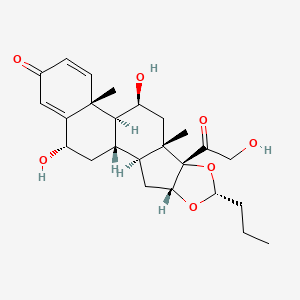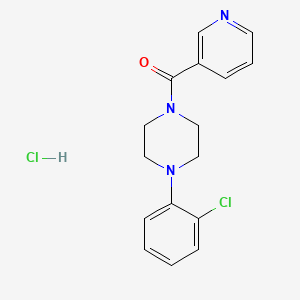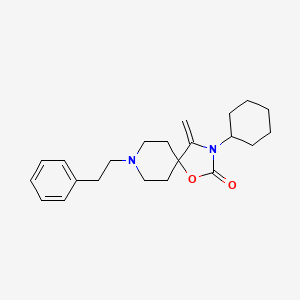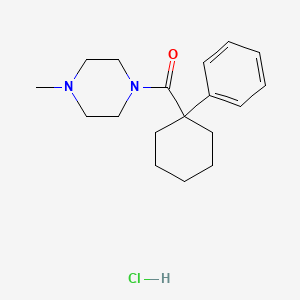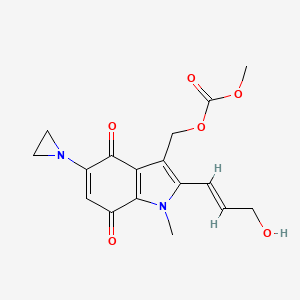
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves multiple stepsThe reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole-quinones and hydroquinones, which can have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other biologically active compounds.
Biology: For studying the mechanisms of enzyme inhibition and DNA interaction.
Medicine: As an anti-cancer agent, particularly in the treatment of bladder cancer.
Industry: In the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves the formation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce DNA damage and apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin C: Another indole-quinone derivative with anti-cancer properties.
EO-9: A related compound with similar structural features and biological activities.
Uniqueness
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS selectively in cancer cells sets it apart from other similar compounds .
Propriétés
Numéro CAS |
185900-92-9 |
|---|---|
Formule moléculaire |
C17H18N2O6 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
[5-(aziridin-1-yl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methyl-4,7-dioxoindol-3-yl]methyl methyl carbonate |
InChI |
InChI=1S/C17H18N2O6/c1-18-11(4-3-7-20)10(9-25-17(23)24-2)14-15(18)13(21)8-12(16(14)22)19-5-6-19/h3-4,8,20H,5-7,9H2,1-2H3/b4-3+ |
Clé InChI |
PGPRDAZFTJUMRW-ONEGZZNKSA-N |
SMILES isomérique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)/C=C/CO |
SMILES canonique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


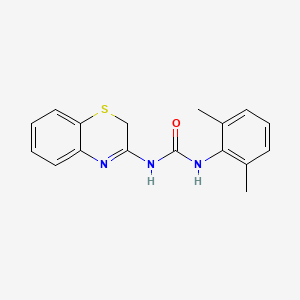
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
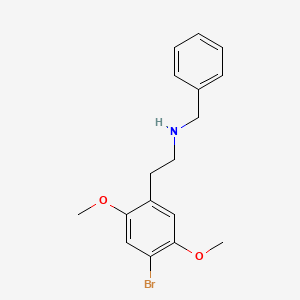
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
